molecular formula C29H32N2O B2481020 4-(Diphenylmethyl)piperazinyl phenylcyclopentyl ketone CAS No. 1024169-50-3

4-(Diphenylmethyl)piperazinyl phenylcyclopentyl ketone

Cat. No.: B2481020
CAS No.: 1024169-50-3
M. Wt: 424.588
InChI Key: OALWJPCWSKIPRQ-UHFFFAOYSA-N
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Description

4-(Diphenylmethyl)piperazinyl phenylcyclopentyl ketone is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a diphenylmethyl group and a phenylcyclopentyl ketone moiety, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diphenylmethyl)piperazinyl phenylcyclopentyl ketone typically involves multi-step organic reactions. One common method includes the reaction of diphenylmethylpiperazine with phenylcyclopentyl ketone under controlled conditions. The reaction may require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Diphenylmethyl)piperazinyl phenylcyclopentyl ketone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(Diphenylmethyl)piperazinyl phenylcyclopentyl ketone has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Diphenylmethyl)piperazinyl phenylcyclopentyl ketone involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-(Diphenylmethyl)piperazine: A simpler analog with similar structural features but lacking the phenylcyclopentyl ketone moiety.

    Phenylcyclopentyl ketone: A compound with a similar ketone structure but without the piperazine ring.

Uniqueness

4-(Diphenylmethyl)piperazinyl phenylcyclopentyl ketone is unique due to its combination of a piperazine ring, diphenylmethyl group, and phenylcyclopentyl ketone moiety

Properties

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-(1-phenylcyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N2O/c32-28(29(18-10-11-19-29)26-16-8-3-9-17-26)31-22-20-30(21-23-31)27(24-12-4-1-5-13-24)25-14-6-2-7-15-25/h1-9,12-17,27H,10-11,18-23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALWJPCWSKIPRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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